benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14-10-6-2-5-9-13(14)16-15(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-11H2,(H,16,18)/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGAYIMPQQNONB-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate typically involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycycloheptylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques such as recrystallization or column chromatography to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC or Jones reagent in an appropriate solvent such as dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of benzyl N-[(1R,2R)-2-oxocycloheptyl]carbamate.
Reduction: Formation of benzyl N-[(1R,2R)-2-aminocycloheptyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate and related compounds:
*Estimated properties based on structural analogs.
Key Observations:
Structural Variations: Ring Size: The cycloheptyl ring in the target compound introduces greater conformational flexibility compared to cyclohexyl analogs. This may enhance steric bulk, affecting substrate binding in catalytic applications . Functional Groups: Hydroxyl vs. amino substituents influence hydrogen-bonding capacity and solubility. For example, hydroxyl groups (as in the target compound) may improve aqueous solubility compared to amino-protected derivatives like compound 7 .
Synthetic Efficiency :
- Cyclohexyl carbamates (e.g., compound 7) are synthesized in moderate yields (66%) using benzyl-phenyl-carbonate and (1R,2R)-DACH . The cycloheptyl variant would likely require similar conditions but with adjusted stoichiometry to accommodate the larger ring.
- tert-Butyl-protected analogs (e.g., compound 5) achieve higher yields (88%), attributed to the stability of the tert-butoxycarbonyl (Boc) group during synthesis .
Applications: Catalysis: Cyclohexyl carbamates (e.g., compounds 7, 13) are employed in asymmetric catalysis due to their rigid chiral centers, which facilitate enantioselective transformations . Pharmaceutical Intermediates: Benzyl carbamates with hydroxyl groups (e.g., compound in Step 5 of ) are precursors for drug carriers, suggesting similar utility for the target compound in prodrug design .
Research Findings and Data
Physicochemical Properties
- Solubility: Hydroxyl-containing carbamates (e.g., benzyl N-(2-hydroxycyclohexyl)carbamate) exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF), whereas amino derivatives require acidic conditions for dissolution .
- Thermal Stability : tert-Butyl carbamates (e.g., compound 5) decompose above 200°C, while benzyl derivatives (e.g., compound 7) are stable up to 150°C, as inferred from analogous structures .
Catalytic Performance
- In asymmetric allylic alkylation, cyclohexyl carbamates (e.g., compound 13) achieve enantiomeric excess (ee) values >90% for small substrates. Larger rings (e.g., cycloheptyl) may enhance ee for sterically hindered substrates due to increased chiral discrimination .
Biological Activity
Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a carbamate functional group that can influence its interaction with biological targets. The hydroxy group is particularly significant as it facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site, preventing substrate access. This inhibition may occur through competitive, non-competitive, or uncompetitive pathways depending on the enzyme involved.
- Modulation of Biochemical Pathways : It influences signal transduction and metabolic processes through specific interactions with receptors and enzymes.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Analgesic Properties : Its ability to modulate pain pathways has been investigated, indicating possible use in pain management strategies.
Data Tables
The following table summarizes the biological activities and mechanisms associated with this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Enzyme inhibition (e.g., COX inhibition) | |
| Analgesic | Modulation of pain pathways | |
| Enzyme interaction | Binding to active sites of enzymes |
Study on Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound. The researchers found that the compound significantly reduced inflammation in murine models through inhibition of cyclooxygenase (COX) enzymes. This suggests its potential as a therapeutic agent for conditions like arthritis.
Analgesic Activity Assessment
In another study focusing on analgesic properties, this compound was tested in pain models. Results indicated that the compound effectively reduced pain responses comparable to established analgesics, highlighting its potential for further development in pain management therapies.
Q & A
Basic: What synthetic methodologies are most effective for preparing benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate with high enantiomeric purity?
Answer:
The synthesis typically involves reacting (1R,2R)-2-hydroxycycloheptylamine with benzyl chloroformate under basic conditions. Key steps include:
- Reagent Selection : Use benzyl chloroformate (Cbz-Cl) in anhydrous dichloromethane (DCM) to minimize hydrolysis .
- Base Optimization : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is critical for deprotonating the amine and driving the reaction .
- Temperature Control : Maintain 0–5°C during reagent addition to reduce side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
